7-Methoxy-1H-imidazo[4,5-C]pyridine
Description
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Properties
CAS No. |
1312440-87-1 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methoxy-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-3-8-2-5-7(6)10-4-9-5/h2-4H,1H3,(H,9,10) |
InChI Key |
WXROMLZVMZVCOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=C1)NC=N2 |
Origin of Product |
United States |
Historical Context and Significance of the Imidazopyridine Core in Heterocyclic Chemistry
The imidazopyridine framework, a fused heterocyclic system consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring, holds a distinguished position in the realm of heterocyclic chemistry. Its structural resemblance to naturally occurring purines has long made it an attractive target for synthesis and biological evaluation. acs.orgijrpr.com The various isomeric forms, including imidazo[1,2-a]pyridine (B132010), imidazo[1,5-a]pyridine (B1214698), imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine, have been the subject of extensive research, leading to the development of numerous compounds with diverse applications. nih.govacs.org
The inherent chemical properties of the imidazopyridine nucleus, such as its aromaticity and the presence of multiple nitrogen atoms capable of hydrogen bonding, have rendered it a "privileged scaffold" in medicinal chemistry. chemcd.com This means that the core structure is frequently found in compounds exhibiting a wide range of biological activities. Historically, research into imidazopyridine derivatives has led to the discovery of agents with applications in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory treatments. nih.govcalpaclab.com The synthesis of the imidazo[4,5-c]pyridine ring system, in particular, has been a subject of methodological development, with routes often involving the cyclization of appropriately substituted diaminopyridines. nih.govnih.gov The continuous exploration of this scaffold underscores its enduring importance in the quest for novel molecular entities with valuable chemical and biological properties.
Bioisosteric Relationships of Imidazo 4,5 C Pyridine with Endogenous Biomolecules and Pharmacophores
The concept of bioisosterism, where one functional group or molecule is replaced by another with similar physical or chemical properties to create a new compound with similar or enhanced biological activity, is a cornerstone of modern drug design. The imidazo[4,5-c]pyridine scaffold serves as a prime example of a successful bioisostere for several key endogenous biomolecules and established pharmacophores.
Its most significant bioisosteric relationship is with purines, such as adenine (B156593) and guanine, which are fundamental components of nucleic acids and cellular signaling molecules like ATP. acs.orgijrpr.com This structural mimicry allows imidazo[4,5-c]pyridine derivatives to interact with the binding sites of enzymes and receptors that normally bind purines. This has been a guiding principle in the design of various inhibitors, particularly kinase inhibitors, as the ATP-binding site of kinases is a well-conserved pocket that accommodates the purine (B94841) ring of ATP. researchgate.netnih.gov
Furthermore, the imidazo[4,5-c]pyridin-2-one substructure has been designed as a bioisostere of the pyrazolo[3,4-d]pyrimidine scaffold found in well-known kinase inhibitors. researchgate.net By replacing the pyrazole (B372694) ring with an imidazolone (B8795221) ring, researchers have successfully developed novel classes of inhibitors targeting specific kinases involved in disease pathways. This strategic replacement of one heterocyclic system with another highlights the versatility of the imidazo[4,5-c]pyridine core in mimicking the key interactions of established pharmacophores, thereby enabling the generation of new chemical entities with tailored biological activities.
Current Research Trajectories for Imidazo 4,5 C Pyridine Derivatives
Established Synthetic Pathways to the Imidazo[4,5-C]pyridine Nucleus
The most traditional and widely employed methods for constructing the imidazo[4,5-c]pyridine core involve the formation of the imidazole (B134444) ring from a pre-existing, appropriately substituted pyridine (B92270). These pathways are generally reliable and have been used to produce a wide array of derivatives.
Cyclization Reactions from Diaminopyridine Precursors
A cornerstone in the synthesis of imidazo[4,5-c]pyridines is the use of 3,4-diaminopyridine (B372788) as a key starting material. jscimedcentral.com To synthesize the specific target compound, 7-Methoxy-1H-imidazo[4,5-C]pyridine, the corresponding precursor would be 5-methoxy-3,4-diaminopyridine. The general approach involves the cyclization of this diamine with a one-carbon synthon.
For instance, heating the diaminopyridine with 100% formic acid is a common method to introduce the C2-unsubstituted imidazole ring, leading to the formation of the imidazo[4,5-c]pyridine nucleus. nih.gov Similarly, refluxing the diaminopyridine in triethyl orthoformate, followed by treatment with hydrochloric acid, also yields the core structure. researchgate.net These reactions proceed via the formation of an intermediate formamidine, which then undergoes intramolecular cyclization and dehydration to afford the final aromatic heterocyclic system.
Condensation Reactions with Carboxylic Acid Derivatives and Aldehydes
The condensation of 3,4-diaminopyridine with various carboxylic acids or their derivatives (such as esters or acid chlorides) is a versatile method for producing 2-substituted imidazo[4,5-c]pyridines. nih.govmdpi.com The reaction, often carried out under heating, sometimes with a dehydrating agent like polyphosphoric acid, involves the initial formation of an amide followed by cyclization. jscimedcentral.com
Alternatively, condensation with aldehydes provides another major route. jscimedcentral.com This reaction typically occurs under oxidative conditions, where the 3,4-diaminopyridine reacts with an aldehyde to form a dihydro-imidazo[4,5-c]pyridine intermediate, which is subsequently aromatized. nih.gov A variety of oxidizing agents can be used, including air or mild chemical oxidants. nih.gov For example, reacting 3,4-diaminopyridine with Na₂S₂O₅ adducts of corresponding benzaldehydes has been shown to successfully yield 2-substituted 5H-imidazo[4,5-c]pyridine analogues. nih.gov
Advanced and Novel Synthetic Approaches for Imidazo[4,5-C]pyridine Scaffolds
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic strategies have been developed. These include catalytic systems, one-pot procedures, and phase transfer catalysis, which offer improved efficiency, milder conditions, and greater functional group tolerance.
Catalytic Strategies (e.g., Zinc Triflate Catalysis)
Lewis acid catalysis has emerged as a powerful tool for the synthesis of imidazo[4,5-c]pyridines. Zinc triflate (Zn(OTf)₂) has been identified as an effective catalyst for the one-step synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives from the condensation of 3,4-diaminopyridine and various substituted aldehydes. jscimedcentral.com This method avoids harsh conditions and the use of toxic reagents, providing good yields in a straightforward manner. jscimedcentral.com The reaction proceeds smoothly in refluxing methanol, demonstrating broad applicability with a range of substituted aryl aldehydes. jscimedcentral.com
Other catalysts, such as ytterbium triflate, have also been utilized for the condensation of 3,4-diaminopyridine with orthoformates, showcasing the utility of triflate-based catalysts in these transformations. nih.gov Furthermore, recyclable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite (B579905) clay have been successfully used for synthesizing related imidazopyridine structures, highlighting a move towards more environmentally benign and sustainable methods. nih.govmdpi.com
Table 1: Zinc Triflate Catalyzed Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridine Derivatives Reaction of 3,4-diaminopyridine with substituted aldehydes in the presence of zinc triflate in refluxing methanol.
| Aldehyde Substituent | Yield (%) |
| 4-Methoxy | 88 |
| 4-Chloro | 85 |
| 4-Nitro | 92 |
| 4-Methyl | 86 |
| 3-Nitro | 90 |
| 2-Chloro | 82 |
| 2-Nitro | 85 |
| H | 80 |
Data sourced from Srinivasulu R, et al. (2013). jscimedcentral.com
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single step from multiple starting materials without isolating intermediates. mdpi.com For the synthesis of the imidazo[4,5-c]pyridine scaffold, tandem reactions that combine several transformations into one sequence have been developed. For instance, a one-pot tandem process involving an SNAr reaction, nitro group reduction, and heterocyclization can be envisioned starting from a suitably substituted chloronitropyridine. acs.org
While many MCRs like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction have been extensively developed for isomers like imidazo[1,2-a]pyridines, the principles can be adapted. mdpi.commdpi.com These reactions, which combine an amino-heterocycle, an aldehyde, and an isocyanide, offer rapid access to highly diverse scaffolds under mild conditions and are indicative of the powerful strategies being applied to the synthesis of fused imidazole heterocycles. mdpi.com
Phase Transfer Catalysis in Alkylation Reactions
Alkylation of the imidazo[4,5-c]pyridine core, including the nitrogen atoms at the N-1, N-3, or N-5 positions, is crucial for generating diverse derivatives. Phase transfer catalysis (PTC) has proven to be an effective method for such alkylations. researchgate.net This technique is particularly useful for reactions involving a water-soluble base (like potassium carbonate) and an organic-soluble substrate. researchgate.netnih.gov
In a typical solid-liquid PTC setup, the reaction of an N-H containing imidazo[4,5-c]pyridine with an alkylating agent (e.g., an alkyl halide) is carried out in a non-polar solvent with a solid base. A catalytic amount of a phase transfer agent, such as tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the deprotonated substrate into the organic phase where it reacts with the electrophile. researchgate.netnih.gov This method has been successfully used for the N-alkylation of the related imidazo[4,5-b]pyridine nucleus, yielding mixtures of regioisomers resulting from alkylation at different nitrogen atoms, demonstrating its potential for creating a library of derivatives from a single core structure. researchgate.netnih.gov
Photocatalytic Approaches for C-C Bond Formation
Photocatalytic methods are emerging as powerful tools for constructing carbon-carbon bonds on heterocyclic scaffolds under mild conditions. While direct photocatalytic C-C bond formation on the 7-methoxy-1H-imidazo[4,5-c]pyridine core is a developing area, related studies on the broader imidazopyridine class highlight the potential of these strategies.
One notable approach involves a metal-free, one-pot three-component reaction to synthesize pyrimidine-linked imidazopyridines. researchgate.net This method utilizes molecular iodine as a catalyst in DMSO, proceeding through a sequence of C-H oxidation followed by the formation of one C-C and two C-N bonds. researchgate.net Another relevant strategy is the use of visible light-mediated photocatalysis for the synthesis of imidazo[1,2-a]pyridines, demonstrating the utility of light-driven processes in this chemical space. researchgate.net Furthermore, molecular iodine has been employed in an ultrasound-assisted, three-component coupling of 2-aminopyridines, acetophenones, and dimedone to create complex imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov This reaction cascade begins with the iodine-catalyzed in situ generation of a phenylglyoxal (B86788) from an acetophenone, which then undergoes a Knoevenagel-type condensation and cyclization to form the final C-C coupled product. nih.gov
Derivatization Strategies for Structural Diversification of Imidazo[4,5-C]pyridine
The structural diversification of the imidazo[4,5-c]pyridine core is essential for modulating its physicochemical and biological properties. Key strategies include reactions targeting the nitrogen atoms of the imidazole and pyridine rings, as well as functionalization of the carbocyclic portion of the scaffold.
N-Alkylation and N-Substitution Reactions
N-alkylation is a fundamental strategy for derivatizing the imidazo[4,5-c]pyridine scaffold, though it often presents challenges regarding regioselectivity due to the presence of multiple nitrogen atoms. The tautomeric nature of the N-H proton in the imidazole ring allows for substitution at different positions. nih.gov
In the imidazo[4,5-c]pyridine system, alkylation typically occurs on the nitrogen atoms of the pyridine ring. nih.gov Studies on the alkylation of 5H-imidazo[4,5-c]pyridines using reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in DMF have shown that the reaction predominantly yields the N5-regioisomers. nih.gov For instance, the reaction of 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine with 1-(chloromethyl)-4-methoxybenzene under basic conditions mainly forms the N5 regioisomer. researchgate.net The structural assignment of these regioisomers is definitively confirmed using 2D-NOESY NMR experiments, which show correlations between the N-CH2 protons and protons on the pyridine ring. nih.govresearchgate.net
| Starting Material | Alkylating Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2-Aryl-5H-imidazo[4,5-c]pyridines | 4-Chlorobenzyl bromide | K2CO3, DMF | N5-Regioisomer | nih.gov |
| 2-Aryl-5H-imidazo[4,5-c]pyridines | Butyl bromide | K2CO3, DMF | N5-Regioisomer | nih.gov |
| 2-[4-(4-Fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K2CO3, DMF | N5-Regioisomer | researchgate.net |
Introduction of Methoxy (B1213986) Substituents and Other Electron-Rich Groups
The introduction of methoxy groups and other electron-donating substituents onto the imidazo[4,5-c]pyridine framework is a key strategy for tuning the electronic properties of the molecule. These groups can be incorporated either during the initial synthesis of the heterocyclic core or through post-synthetic modification.
A common synthetic route involves the condensation of a substituted diaminopyridine with an appropriate aldehyde or carboxylic acid. For example, 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine can be synthesized by reacting 3,4-diaminopyridine with 4-methoxybenzaldehyde (B44291) in the presence of a catalyst like zinc triflate in refluxing methanol. jscimedcentral.com Similarly, the synthesis of 6-methoxy-imidazo[4,5-b]pyridine-2-thione has been achieved starting from 6-methoxy-3-nitropyridin-2-amine, which is first reduced catalytically to the unstable 6-methoxypyridine-2,3-diamine and then treated with carbon disulfide and potassium hydroxide. mdpi.com
Furthermore, electron-rich moieties can be introduced on substituents attached to the core. A series of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives have been synthesized with various substituted aryl groups at the N-3 position, including a 4-methoxyphenyl (B3050149) group. nih.gov
| Target Compound | Key Reactants | Method | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine | 3,4-Diaminopyridine, 4-Methoxybenzaldehyde | Zinc triflate catalyzed condensation | jscimedcentral.com |
| 6-Methoxy-imidazo[4,5-b]pyridine-2-thione | 6-Methoxy-3-nitropyridin-2-amine, CS2 | Reduction followed by cyclization | mdpi.com |
| 4-Amino-1-cyclopentyl-3-(4-methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Substituted diaminopyridine precursors | Multi-step synthesis | nih.gov |
Hybrid Molecule Synthesis Incorporating Diverse Pharmacophores
The synthesis of hybrid molecules that covalently link the imidazopyridine scaffold to other pharmacophores is a widely used approach in drug discovery to create multifunctional agents or to enhance biological activity.
One successful strategy involves the iodine-catalyzed, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to generate pyrimidine-linked imidazopyridines. researchgate.net This method efficiently combines three distinct building blocks into a single, complex molecular architecture. researchgate.net Another hybridization approach is the fusion of the 1,3,4-oxadiazole (B1194373) moiety with a pyridine core. nih.gov For example, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide can be converted into a 5-thioxo-1,3,4-oxadiazole intermediate, which is then S-alkylated to produce hybrid molecules. nih.gov
Researchers have also developed donor-π-acceptor fluorophores by conjugating imidazo[1,5-a]pyridine (B1214698) with benzimidazole, demonstrating the utility of this scaffold in materials science. nih.gov In another example, analogues of the CAR agonist CITCO were synthesized by linking an imidazo[1,2-a]pyridine moiety to a triazole ring, showcasing a modular approach to building complex bioactive molecules. uctm.edu
Reduction-Based Transformations Leading to Saturated Analogues
Reduction of the aromatic imidazo[4,5-c]pyridine ring system provides access to saturated and partially saturated analogues, such as tetrahydroimidazo[4,5-c]pyridines. These saturated scaffolds offer different three-dimensional geometries compared to their planar aromatic precursors, which can be advantageous for biological applications.
A direct method for achieving this transformation is the reduction of imidazo[4,5-c]pyridine derivatives with formic acid in the presence of triethylamine, which results in the formation of 5-formylspinaceamines (5-formyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridines). researchgate.net The formyl group can subsequently be removed via acid hydrolysis. researchgate.net Another approach utilizes a nickel-aluminum alloy in aqueous alkali to reduce 1-substituted researchgate.netresearchgate.netnih.govtriazolo[4,5-c]pyridines to their saturated 2-azaspinaceamine counterparts. researchgate.net
Alternatively, the saturated core can be constructed synthetically. The Pictet–Spengler reaction of histamine (B1213489) with paraformaldehyde is a well-established method to create the tetrahydroimidazo[4,5-c]pyridine core. nih.gov This core can then be further functionalized through N-alkylation or N-acylation of the secondary amine. nih.gov Additionally, enantioselective catalytic hydrogenation of imidazo[1,2-a]pyridines using a ruthenium-NHC catalyst has been developed to produce 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines with high enantioselectivity, a method that could potentially be adapted for the imidazo[4,5-c]pyridine isomer. lookchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including analogs of 7-Methoxy-1H-imidazo[4,5-C]pyridine. Through the analysis of ¹H and ¹³C NMR spectra, chemists can deduce the precise arrangement of atoms within a molecule.
In the study of imidazo[1,2-a]pyridine derivatives, ¹H and ¹³C NMR analyses are routinely used to confirm the structures of newly synthesized compounds. nih.gov For instance, the ¹H NMR spectrum of a typical imidazo[1,2-a]pyridine derivative would show characteristic signals for the aromatic protons on the fused ring system, as well as signals for any substituents. The chemical shifts (δ) of these protons provide information about their electronic environment. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, allowing for the identification of the carbon skeleton. nih.govresearchgate.net
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to further refine the structural assignment. ipb.pt HSQC experiments correlate the signals of protons with the directly attached carbon atoms, while HMBC experiments reveal longer-range couplings between protons and carbons, helping to piece together the molecular puzzle. For example, in the structural elucidation of pyridine regioisomers, ¹H-¹³C HMBC in combination with Nuclear Overhauser Effect (NOE) difference spectra allowed for the unambiguous assignment of the correct isomer. ipb.pt
The table below presents hypothetical ¹H and ¹³C NMR data for 7-Methoxy-1H-imidazo[4,5-C]pyridine, illustrating the types of signals that would be expected.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~8.1 | ~145.0 |
| H-4 | ~7.8 | ~140.0 |
| H-6 | ~7.0 | ~110.0 |
| OCH₃ | ~4.0 | ~55.0 |
| C-2 | - | ~145.0 |
| C-4 | - | ~140.0 |
| C-5 | - | ~150.0 |
| C-6 | - | ~110.0 |
| C-7a | - | ~155.0 |
| C-8a | - | ~130.0 |
| Note: This data is illustrative and may not represent actual experimental values. |
Mass Spectrometry (MS) and Elemental Analysis for Molecular Confirmation
Mass spectrometry (MS) and elemental analysis are critical techniques for confirming the molecular weight and elemental composition of newly synthesized compounds like analogs of 7-Methoxy-1H-imidazo[4,5-C]pyridine.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the molecular formula. nih.gov This technique is sensitive enough to distinguish between molecules with the same nominal mass but different elemental compositions. nih.govcsic.es For example, in the synthesis of imidazo[1,2-a]pyridine amides and sulfonamides, LCMS (Liquid Chromatography-Mass Spectrometry) was used to characterize the target compounds. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LCMS that allows for the analysis of polar and thermally labile molecules. uni-marburg.de
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the theoretical values calculated from the proposed molecular formula. The close agreement between the experimental and calculated values provides strong evidence for the proposed structure. For instance, in the characterization of various pyridine derivatives, elemental analysis was used to confirm the calculated elemental composition. amazonaws.com
The following table shows an example of how HRMS and elemental analysis data would be presented for a hypothetical analog of 7-Methoxy-1H-imidazo[4,5-C]pyridine.
| Technique | Data |
| HRMS (ESI) | Calculated for C₈H₉N₃O [M+H]⁺: 164.0767, Found: 164.0769 |
| Elemental Analysis | Calculated: C, 58.89; H, 4.94; N, 25.75. Found: C, 58.85; H, 4.98; N, 25.71. |
This combination of techniques provides a high degree of confidence in the molecular formula and purity of the synthesized compound.
X-ray Crystallography for Solid-State Structure Determination
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This technique has been used to characterize a variety of related heterocyclic compounds. For example, the crystal structure of 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline revealed that the fused ring system is approximately planar. researchgate.net Similarly, the crystal structure of a 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine derivative was determined to be in an orthorhombic space group. iosrjournals.org
In another example, the co-crystallization of 3H-imidazo[4,5-b]pyridine-based derivatives with Aurora-A kinase revealed distinct differences in the orientation of a pyrazole (B372694) N1-substituent, providing valuable insights for drug design. nih.gov X-ray crystallography has also been instrumental in confirming the structures of various pincer complexes and peptide assemblies. weizmann.ac.il
The data obtained from X-ray crystallography is often presented in a table of crystallographic parameters.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.4196 (8) |
| b (Å) | 18.910 (2) |
| c (Å) | 10.4112 (14) |
| β (°) | 110.568 (2) |
| Volume (ų) | 1368.9 (3) |
| Z | 4 |
| R-factor | ~0.05 |
| Note: This data is for a related imidazoquinoline derivative and serves as an example. researchgate.net |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopies for Electronic Properties
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopies are used to investigate the electronic properties of molecules like 7-Methoxy-1H-imidazo[4,5-C]pyridine and its analogs. These techniques provide information about the electronic transitions that occur when a molecule absorbs and emits light.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum shows the wavelengths at which the molecule absorbs light most strongly (λmax). These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For example, imidazo[1,5-a]pyridine-based compounds have been studied for their photophysical properties, with absorption spectra measured to determine their λmax values. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. The emission spectrum provides information about the energy difference between the excited state and the ground state. Imidazo[1,5-a]pyridine derivatives have been shown to exhibit high fluorescence quantum yields, making them of interest for applications in bioimaging and optoelectronics. nih.govresearchgate.net The photophysical properties of these compounds, including their fluorescence lifetimes, have been investigated in various environments. nih.gov
The table below summarizes typical photophysical data that might be obtained for an analog of 7-Methoxy-1H-imidazo[4,5-C]pyridine.
| Parameter | Value |
| λmax (absorption) | ~280 nm, ~320 nm |
| λmax (emission) | ~380 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.6 |
| Fluorescence Lifetime (τ) | ~5 ns |
| Note: This data is illustrative and may not represent actual experimental values. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic frequencies provides a "fingerprint" of the functional groups present. pressbooks.publibretexts.org
For a molecule like 7-Methoxy-1H-imidazo[4,5-C]pyridine, the IR spectrum would be expected to show absorptions corresponding to various bond vibrations. For example, the N-H stretch of the imidazole ring would typically appear as a broad band in the region of 3300-3500 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aromatic rings and the methoxy group would be observed around 2850-3100 cm⁻¹. pressbooks.pub The C=N and C=C stretching vibrations of the fused heterocyclic system would give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ range. libretexts.org
The IR spectra of various pyridine and imidazole derivatives have been recorded to confirm the presence of key functional groups. amazonaws.com The technique is a valuable and straightforward method for initial characterization of newly synthesized compounds. youtube.com
The following table lists the expected IR absorption frequencies for the key functional groups in 7-Methoxy-1H-imidazo[4,5-C]pyridine.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (imidazole) | 3300-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (alkane) | 2850-2960 |
| C=N / C=C stretch (aromatic) | 1500-1650 |
| C-O stretch (ether) | 1000-1300 |
| Note: These are general ranges and the exact positions can vary. |
Computational and Theoretical Investigations of 7 Methoxy 1h Imidazo 4,5 C Pyridine Systems
Quantum Chemical Calculations (DFT and TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to investigate the electronic properties and reactivity of molecules. irjweb.comresearchgate.net These calculations provide a theoretical framework to understand and predict various chemical phenomena, from spectroscopic parameters to reaction mechanisms.
Prediction of Spectroscopic Parameters
Theoretical calculations are crucial for interpreting and predicting the spectroscopic properties of molecules. For instance, DFT calculations have been employed to simulate the vibrational spectra (infrared and Raman) of imidazo[4,5-b]pyridine, showing good agreement with experimental data. researchgate.net Similarly, TD-DFT calculations are used to predict electronic absorption and emission spectra of imidazo[1,5-a]pyridine (B1214698) derivatives, which is essential for the development of fluorescent probes and imaging agents. unito.it These computational approaches allow for the assignment of vibrational modes and the understanding of electronic transitions, providing a deeper insight into the molecular structure. researchgate.netunito.it
Analysis of Global and Local Reactivity Descriptors (HOMO/LUMO Analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting ability. irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. irjweb.com
For imidazo[4,5-b]pyridine derivatives, a large HOMO-LUMO gap has been associated with significant intramolecular charge transfer. mdpi.com DFT calculations have been used to determine these and other reactivity descriptors, such as electronegativity, hardness, and softness, which help in predicting the reactive sites within the molecule. irjweb.comresearchgate.net For example, Fukui functions, derived from DFT, can identify the most probable locations for nucleophilic and electrophilic attacks. irjweb.comresearchgate.net
Table 1: Calculated Reactivity Descriptors for an Imidazole (B134444) Derivative
| Parameter | Value |
| HOMO Energy | -6.2967 eV |
| LUMO Energy | -1.8096 eV |
| Energy Gap (ΔE) | 4.4871 eV |
| Data sourced from a DFT study on an imidazole derivative, illustrating the application of these calculations. irjweb.com |
Protonation Equilibria and pKa Determination
The basicity of the nitrogen atoms in the imidazo[4,5-c]pyridine ring system is a crucial factor influencing its biological activity and pharmacokinetic properties. Computational methods can be used to predict the protonation sites and calculate the pKa values of these basic centers. Understanding the pKa is particularly important for designing drugs that can effectively cross biological membranes and interact with their targets. For instance, in the development of cathepsin S inhibitors based on the 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold, adjusting the pKa of the basic nitrogen was key to achieving the desired cellular activity while avoiding unwanted tissue accumulation. nih.gov Theoretical studies can guide the chemical modifications needed to fine-tune the pKa to an optimal range, typically between 6 and 8 for this class of inhibitors. nih.gov
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques that predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their interactions with their biological targets. researchgate.net
Binding Affinity Predictions with Biological Macromolecules
Molecular docking simulations are widely used to predict the binding affinity of a ligand to its receptor, often expressed as a docking score or binding energy. nih.govmdpi.com These predictions help in prioritizing compounds for synthesis and biological testing. For example, docking studies on imidazo[4,5-b]pyridine derivatives have been used to identify potential inhibitors of enzymes like DprE1 in Mycobacterium tuberculosis. nih.gov Similarly, imidazo[4,5-c]pyridin-2-one derivatives have been evaluated as inhibitors of Src family kinases in glioblastoma through docking simulations. nih.gov The predicted binding affinities from these studies often correlate well with experimentally determined inhibitory activities. mdpi.comnih.gov
Elucidation of Specific Active Site Interactions
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues in the active site of a protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comacs.org For imidazo[4,5-c]pyridine-based inhibitors, docking studies have revealed key hydrogen bonding interactions with residues in the target enzyme's active site. nih.govnih.gov For example, in the case of VEGFR-2 inhibitors, docking simulations showed that cyanopyridone derivatives could replicate the critical hydrogen bonds formed by the known inhibitor sorafenib (B1663141) with residues like Cys1045 and Asp1046. mdpi.com This detailed understanding of the binding mode is crucial for structure-based drug design, allowing for the rational modification of the ligand to enhance its potency and selectivity. mdpi.comacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Patterns
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing crucial insights into the stability of ligand-protein complexes and their binding patterns. For imidazopyridine derivatives, MD simulations are employed to analyze the interactions between the compound and its biological target, such as a kinase or enzyme. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that govern the binding affinity and selectivity of the inhibitor. nih.govresearchgate.net
In studies of related imidazopyridine scaffolds as c-Met kinase inhibitors, computational docking and simulation are used to predict how the molecule fits into the active site. nih.gov The imidazo[1,2-α]pyridine core, for instance, is often positioned to form hydrogen bonds with key residues in the kinase hinge region, such as Met1160 and Asp1222. nih.gov MD simulations can then model the stability of these interactions over a set period, confirming whether the proposed binding mode is maintained in a dynamic environment. These computational approaches are integral to structure-based drug design, guiding the optimization of inhibitor potency and selectivity. osti.gov
Research on similar heterocyclic compounds as corrosion inhibitors also utilizes MD simulations to model the adsorption of the inhibitor molecule on a metal surface. researchgate.net These simulations help visualize the most stable adsorption configuration, showing how the molecule orients itself on the surface to maximize protective coverage.
Table 1: Key Interactions Analyzed by MD Simulations for Imidazopyridine Scaffolds
| Interaction Type | Description | Target Residues/Surface | Significance |
| Hydrogen Bonding | The sharing of a hydrogen atom between donor and acceptor groups. | Key amino acids in an enzyme's active site (e.g., Met, Asp). nih.gov | Crucial for anchoring the inhibitor in the binding pocket and determining specificity. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the inhibitor and the target. | Phenyl or substituted phenyl rings interacting with hydrophobic pockets in a protein. nih.gov | Contributes significantly to the overall binding affinity. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Interaction between the inhibitor's aromatic system and residues like tyrosine or phenylalanine. | Stabilizes the binding orientation of the inhibitor. |
| Surface Adsorption | The adhesion of inhibitor molecules onto a material surface. | Metal surfaces (e.g., Fe for steel) in corrosion studies. researchgate.net | Forms a protective layer that prevents corrosive agents from reaching the metal. |
In Silico Screening and Pharmacokinetic (ADMET) Prediction
In silico screening and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are essential components of modern drug discovery. researchgate.net These computational methods allow for the early assessment of a compound's drug-like potential, helping to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. researchgate.netresearchgate.net For the 1H-imidazo[4,5-c]pyridine scaffold, computational tools are used to predict properties based on its chemical structure. nih.gov
A key challenge in drug design is balancing desired biological activity with a favorable pharmacokinetic profile. Research on a series of 1H-imidazo[4,5-c]pyridine-4-carbonitrile compounds as cathepsin S inhibitors illustrates this principle perfectly. nih.gov A primary concern was lysosomotropism, a phenomenon where basic compounds accumulate in the acidic environment of lysosomes, which can lead to undesired tissue sequestration, particularly in the spleen. nih.gov
By using theoretical models, researchers understood that the pKa of the basic nitrogen in the molecule was the primary driver of this accumulation. They systematically synthesized a set of compounds with adjusted pKa values between 6 and 8. This optimization led to the identification of inhibitors that retained excellent cellular activity while avoiding significant sequestration in the spleen, demonstrating a successful, theory-guided approach to improving a compound's pharmacokinetic properties. nih.gov
General ADMET prediction for imidazopyridine derivatives often involves evaluating parameters against established guidelines like Lipinski's Rule of Five. acs.org
Table 2: Predicted ADMET Profile for a Typical Imidazopyridine Drug Candidate
| Parameter | Description | Desired Range/Outcome | Rationale |
| Molecular Weight | The mass of the molecule. | < 500 g/mol | Affects absorption and diffusion. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 | A measure of lipophilicity, which influences absorption and distribution. |
| H-bond Donors | Number of hydrogen bond donors (e.g., OH, NH). | < 5 | Affects membrane permeability. |
| H-bond Acceptors | Number of hydrogen bond acceptors (e.g., N, O). | < 10 | Affects membrane permeability. |
| Aqueous Solubility | The ability to dissolve in water. | High | Essential for absorption and formulation. |
| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes. | Low/None | Reduces potential for drug-drug interactions. |
| hERG Inhibition | Inhibition of the hERG potassium channel. | Low/None | Avoids risk of cardiac toxicity. |
Surface Adsorption and Material Science Predictions (e.g., Corrosion Inhibition)
Derivatives of the imidazopyridine family have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. najah.edunajah.edu Computational methods, particularly Density Functional Theory (DFT), play a critical role in predicting and understanding the inhibition mechanism at a molecular level. najah.eduresearchgate.net These theoretical calculations can predict the efficiency of an inhibitor before it is synthesized and tested, saving time and resources.
The primary mechanism of corrosion inhibition is the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive solution. najah.edu DFT calculations are used to determine several quantum chemical parameters that correlate with a molecule's ability to adsorb and inhibit corrosion. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). researchgate.net
A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal.
A low ELUMO value suggests a higher ability of the molecule to accept electrons from the metal.
A small energy gap (ΔE) implies higher reactivity of the molecule, which facilitates the adsorption process and enhances inhibition efficiency. researchgate.net
Studies on related imidazo[4,5-b]pyridine derivatives show that their adsorption on a mild steel surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. najah.edunajah.eduresearchgate.net The negative values of the standard free energy of adsorption (ΔG°ads) calculated from these studies indicate a spontaneous adsorption process. theaic.org Values around -20 kJ/mol are associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or higher suggest chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal surface. theaic.org The presence of heteroatoms like nitrogen in the imidazopyridine ring provides active sites for this chemical bonding. najah.eduresearchgate.net
Table 3: Quantum Chemical Parameters and Their Role in Corrosion Inhibition
| Parameter | Symbol | Significance for Inhibition |
| Energy of HOMO | EHOMO | Higher values indicate better electron-donating ability, leading to stronger adsorption. researchgate.net |
| Energy of LUMO | ELUMO | Lower values indicate a greater ability to accept electrons, facilitating back-bonding. researchgate.net |
| Energy Gap | ΔE | A smaller gap suggests higher chemical reactivity and greater inhibition efficiency. researchgate.net |
| Dipole Moment | µ | A higher dipole moment can increase the adsorption between the inhibitor and the metal surface. |
| Electronegativity | χ | A measure of the power of an atom to attract electrons to itself. |
| Global Hardness | η | A lower value indicates the molecule is "softer" and more reactive. |
Pharmacological and Biological Evaluation of 7 Methoxy 1h Imidazo 4,5 C Pyridine Derivatives in Preclinical Research
Antimicrobial and Antiparasitic Activities of Imidazo[4,5-C]pyridine Scaffolds
Derivatives of imidazo[4,5-c]pyridine, along with its isomers like imidazo[4,5-b]pyridine, have demonstrated a broad spectrum of antimicrobial and antiparasitic activities. nih.govnih.gov These compounds have been shown to interfere with various cellular pathways in pathogens, highlighting their potential as a foundation for developing new therapeutic agents. nih.govnih.gov
Antibacterial Potency (in vitro)
Several studies have highlighted the potential of imidazo[4,5-c]pyridine and its related isomers as effective antibacterial agents. A series of novel 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Among these, compounds 2g , 2h , 4a , and 4b exhibited promising activity against a panel of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL. nih.gov
The mechanism of action for some imidazopyridine derivatives has been suggested to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov This dual-targeting capability could be advantageous in overcoming bacterial resistance. Furthermore, studies on imidazo[4,5-b]pyridine derivatives have shown potent activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ijpbs.commdpi.com
| Compound | Target Organism | Activity (MIC) |
| 2g | E. coli, P. aeruginosa, S. aureus, MRSA | 4-8 µg/mL |
| 2h | E. coli, P. aeruginosa, S. aureus, MRSA | 4-8 µg/mL |
| 4a | E. coli, P. aeruginosa, S. aureus, MRSA | 4-8 µg/mL |
| 4b | E. coli, P. aeruginosa, S. aureus, MRSA | 4-8 µg/mL |
MIC: Minimum Inhibitory Concentration
Antifungal Efficacy (in vitro)
The antifungal potential of the imidazo[4,5-c]pyridine scaffold has also been a subject of investigation. A potential molecular target for these derivatives in fungi is glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the fungal cell wall. nih.gov A study evaluating new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives demonstrated their efficacy against pathogenic fungi. nih.gov
Specifically, compounds 2g , 2h , 4a , and 4b showed significant activity against Candida albicans and Candida parapsilosis, with MIC values ranging from 4-8 µg/mL. nih.gov Other related imidazo[4,5-b]pyridine derivatives have also demonstrated antimycotic activity against species like Aspergillus flavus and Aspergillus niger. ijpbs.commdpi.com
| Compound | Target Organism | Activity (MIC) |
| 2g | C. albicans, C. parapsilosis | 4-8 µg/mL |
| 2h | C. albicans, C. parapsilosis | 4-8 µg/mL |
| 4a | C. albicans, C. parapsilosis | 4-8 µg/mL |
| 4b | C. albicans, C. parapsilosis | 4-8 µg/mL |
MIC: Minimum Inhibitory Concentration
Antitubercular Efficacy (in vitro and in vivo models)
Tuberculosis remains a significant global health threat, and the search for novel antitubercular agents is a priority. Imidazo[4,5-c]pyridine derivatives have emerged as a promising class of compounds in this area. A study focused on the synthesis of novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide moieties identified several compounds with significant activity against Mycobacterium tuberculosis. rsc.org
From a screen of forty-one compounds, derivatives 21 , 22 , and 23 were found to be the most active against M. tuberculosis in vitro. rsc.org Subsequent evaluation in an in vivo animal model showed that these three compounds effectively decreased the bacterial load in both the lungs and spleen. rsc.org
| Compound | Organism | Activity | Model |
| 21 | M. tuberculosis | Most Active | in vitro |
| 22 | M. tuberculosis | Most Active | in vitro |
| 23 | M. tuberculosis | Most Active | in vitro |
| 21 | M. tuberculosis | Decreased bacterial load | in vivo (animal) |
| 22 | M. tuberculosis | Decreased bacterial load | in vivo (animal) |
| 23 | M. tuberculosis | Decreased bacterial load | in vivo (animal) |
Antiviral Efficacy (in vitro, including RNA and DNA viruses, e.g., SARS-CoV-2, RSV)
The imidazo[4,5-c]pyridine scaffold and its isomers have been investigated for their potential to combat a range of viral infections. wipo.intgoogle.com Research has demonstrated activity against both RNA and DNA viruses.
Respiratory Syncytial Virus (RSV): A series of imidazopyridine derivatives were designed and synthesized as RSV fusion inhibitors. Several of these compounds, including 8ji , 8jl , and 8jm , displayed potent single-digit nanomolar activities. The most potent among them, 8jm , exhibited an IC₅₀ of 3 nM, demonstrating a significant improvement in activity over earlier compounds.
Bovine Viral Diarrhea Virus (BVDV): In a study focused on imidazo[4,5-c]pyridines, a highly active and selective molecule, compound 27 , was developed against BVDV, which serves as a surrogate for the Hepatitis C virus. This compound was found to interact with the viral RNA-dependent RNA polymerase. nih.gov
SARS-CoV-2: The emergence of SARS-CoV-2 prompted investigations into the potential of various heterocyclic compounds as antiviral agents. Computational docking studies suggested that pyridine (B92270) and imidazole (B134444) derivatives could act as inhibitors of key viral proteins.
| Compound | Target Virus | Activity (IC₅₀) |
| 8jm | RSV | 3 nM |
| 27 | BVDV | Highly Active |
IC₅₀: Half-maximal inhibitory concentration
Antiparasitic Efficacy (e.g., against Trypanosoma brucei)
Certain derivatives of imidazo[4,5-b]pyridine, an isomer of the primary scaffold, have shown inhibitory activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov The methionyl-tRNA synthetase of T. brucei has been identified as a viable molecular target for developing new antitrypanosomal drugs. An imidazopyridine compound, designated as 20 , demonstrated a potent inhibitory effect on this enzyme, with an IC₅₀ of less than 50 nM and an EC₅₀ of 39 nM. nih.gov While research on pyrazole-benzimidazole and thiosemicarbazone derivatives has also shown promise against Trypanosoma cruzi, the imidazopyridine scaffold remains an area of interest for further development of antiparasitic agents. nih.govnih.gov
| Compound | Target Organism/Enzyme | Activity |
| 20 | T. brucei methionyl-tRNA synthetase | IC₅₀ < 50 nM |
| 20 | T. brucei | EC₅₀ = 39 nM |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration
Antineoplastic and Chemotherapeutic Potentials of Imidazo[4,5-C]pyridine Derivatives
The structural analogy of imidazo[4,5-c]pyridines to purines has led to extensive research into their potential as anticancer agents. nih.gov These compounds have been shown to influence cellular pathways critical for the proliferation of cancerous cells.
One area of focus has been the inhibition of poly(ADP-ribose) polymerase (PARP), which can enhance the sensitivity of tumor cells to chemotherapy. A series of imidazo[4,5-c]pyridines were developed, with compound 9 showing excellent PARP inhibitory activity with an IC₅₀ value of 8.6 nM. nih.gov
In another study, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The p-hydroxy substituted derivatives 13 and 19 displayed pronounced activity against the majority of the tested cell lines, with IC₅₀ values in the low micromolar range (1.45–4.25 μM).
Furthermore, dehydroabietylamine (B24195) imidazole derivatives have been synthesized and evaluated for their antineoplastic activity against several human cancer cell lines, including HeLa (cervix), MCF-7 (breast), A549 (lung), and HepG2 (liver). nih.gov Several of these compounds demonstrated potent antineoplastic effects. nih.gov The development of quinazolin-2-amine derivatives as ROR1 pseudokinase inhibitors has also shown efficacy against triple-negative breast cancer in both in vitro and in vivo models. acs.org
| Compound | Target | Activity (IC₅₀) | Cell Lines |
| 9 | PARP | 8.6 nM | - |
| 13 | - | 1.45–4.25 μM | Capan-1, LN-229, DND-41, K-562, Z-138 |
| 19 | - | 1.45–4.25 μM | Capan-1, LN-229, DND-41, K-562, Z-138 |
IC₅₀: Half-maximal inhibitory concentration; PARP: Poly(ADP-ribose) polymerase
In Vitro Cytostatic and Cytotoxic Assessments against Cancer Cell Lines
Derivatives of the imidazopyridine scaffold have demonstrated significant cytostatic and cytotoxic effects across a range of human cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce cell death through various mechanisms.
For instance, a series of imidazo[1,2-a]pyridine (B132010) derivatives, IP-5, IP-6, and IP-7, were evaluated for their anticancer activity against the HCC1937 breast cancer cell line. nih.govrsc.orgacs.org The compounds exhibited notable cytotoxic effects, with IP-5 and IP-6 showing the most potent activity. nih.govrsc.orgacs.org The anti-proliferative effects were confirmed using MTT assays, which measure cell metabolic activity as an indicator of cell viability. rsc.orgacs.org Further investigation revealed that these compounds could reduce the colony-forming ability of cancer cells, indicating an impact on their long-term survival and replicative potential. nih.govrsc.org Specifically, compound IP-5 was found to cause cell cycle arrest by increasing the levels of p53 and p21 proteins and to induce apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8. rsc.org
Similarly, other research on imidazo[4,5-b]pyridine-carboxamides and carboximidamides tested their cytotoxicity against several human cancer cell lines, including leukemia (K562, HL-60), colon cancer (HCT-116), and multiple myeloma (U266, H929). rjpbr.com The results from these in vitro assessments highlight the potential of imidazopyridine derivatives as a basis for the development of new anticancer agents.
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| IP-5 | 45 | rsc.orgacs.org |
| IP-6 | 47.7 | rsc.orgacs.org |
| IP-7 | 79.6 | rsc.orgacs.org |
Kinase Inhibition Profiling
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression.
Src Family and Fyn Kinases: A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are known to be abnormally expressed in glioblastoma multiforme (GBM). nih.gov Several compounds from this series, including 1d, 1e, 1q, and 1s , displayed potent inhibition of both Src and Fyn kinases in the submicromolar range. nih.gov Compound 1s was particularly effective, showing significant antiproliferative activity against multiple GBM cell lines. nih.gov
Aurora Kinases: The Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in various tumors. A hit generation and exploration approach led to the discovery of an imidazo[4,5-b]pyridine derivative, compound 31 , which acts as a potent inhibitor of all three Aurora kinase isoforms. mdpi.com Subsequent lead optimization studies produced compound 51 (CCT137690) , another imidazo[4,5-b]pyridine derivative with potent inhibitory activity against Aurora kinases A, B, and C. This compound also demonstrated the ability to inhibit the growth of colon carcinoma xenografts in vivo following oral administration.
B-Raf Kinase: The B-Raf kinase is a key component of the MAPK signaling pathway, and mutations in the B-RAF gene are frequent in cancers like melanoma. Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of this kinase, representing a class of compounds with potential antitumor activity against B-Raf-driven cancers.
| Compound | Target Kinase | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 31 | Aurora-A | 0.042 | mdpi.com |
| Compound 31 | Aurora-B | 0.198 | mdpi.com |
| Compound 31 | Aurora-C | 0.227 | mdpi.com |
| Compound 51 (CCT137690) | Aurora-A | 0.015 | |
| Compound 51 (CCT137690) | Aurora-B | 0.025 | |
| Compound 51 (CCT137690) | Aurora-C | 0.019 |
Modulation of Multidrug Resistance (MDR) Mechanisms
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.
Research into quinolin-2-one-pyrimidine hybrids has shed light on structural features that can inhibit P-gp function. Structure-activity relationship studies revealed that the presence and number of methoxy (B1213986) groups on the terminal phenyl rings are favorable for P-gp inhibitory activity. For example, compound 5c , which has two methoxy groups, was a more potent inhibitor than compound 5b with one methoxy group, and significantly more potent than compound 5a which has none. This trend suggests that methoxy substituents, a key feature of the 7-methoxy-1H-imidazo[4,5-c]pyridine scaffold, can play a crucial role in overcoming P-gp-mediated MDR. These compounds work to restore the efficacy of conventional drugs like doxorubicin (B1662922) by inhibiting its efflux from the cancer cell.
| Compound | Number of Methoxy Groups | Minimum Effective Concentration (MEC) (µM) | Reference |
|---|---|---|---|
| 5a | 0 | 2.50 | |
| 5b | 1 | 0.62 | |
| 5c | 2 | 0.31 | |
| 7a | 0 | 1.25 | |
| 7b | 1 | 0.31 | |
| 7c | 2 | 0.62 |
Immunotherapeutic Modulations
Modern cancer therapy increasingly utilizes immunotherapeutic approaches that activate the patient's own immune system to fight cancer. One key target is the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, an immune checkpoint that cancer cells exploit to evade immune surveillance.
Recent research has focused on developing small-molecule inhibitors that can block this interaction. A study on imidazo[1,2-a]pyridine-based compounds identified them as a promising scaffold for a new class of PD-L1 antagonists. Through a multicomponent reaction, a library of these derivatives was synthesized and tested, yielding potent candidates with low-micromolar affinities for PD-L1. A co-crystal structure revealed that these molecules bind to PD-L1, likely disrupting its dimerization and preventing its interaction with PD-1 on immune cells. This mechanism represents a significant avenue for the immunotherapeutic application of imidazopyridine derivatives, offering an alternative to antibody-based therapies.
Immunomodulatory Roles of Imidazo[4,5-C]pyridine Derivatives
Beyond direct anticancer effects, imidazo[4,5-c]pyridine derivatives possess significant immunomodulatory properties, primarily through their interaction with Toll-like receptors (TLRs).
Toll-like Receptor (TLR) Agonism
Toll-like receptors are a class of pattern recognition receptors central to the innate immune system. TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA, such as that from viruses.
Derivatives of 1H-imidazo[4,5-c]pyridine have been identified as potent and specific agonists of TLR7. For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7 agonist with negligible activity on the closely related TLR8. Structure-activity relationship studies have shown that substituents at various positions on the imidazo[4,5-c]pyridine core can significantly influence potency and specificity. This selective engagement of TLR7 triggers downstream signaling pathways that are crucial for mounting an effective adaptive immune response.
Induction of Cytokine and Immunoregulatory Factor Production
The activation of TLR7 by imidazo[4,5-c]pyridine derivatives leads to a distinct profile of cytokine production. A key outcome of TLR7 engagement in pDCs is the robust induction of type I interferons (IFN-α/β).
Consistent with their pure TLR7-agonistic behavior, these compounds have been shown to potently induce IFN-α in human peripheral blood mononuclear cells (PBMCs). Importantly, this is accompanied by only minimal induction of proinflammatory cytokines, such as those typically associated with TLR8 activation. This specific immunomodulatory profile—strong type I interferon production without a broad inflammatory response—is highly desirable for therapeutic applications, particularly in the context of cancer immunotherapy and as vaccine adjuvants. Other studies on related imidazo[1,2-a]pyridine derivatives have also noted the ability to reduce levels of proinflammatory cytokines like IL-1β, TNF-α, and IL-6 in cancer cell lines.
Other Biological Activities under Investigation for Imidazo[4,5-C]pyridine Structures
The structural similarity of the imidazo[4,5-c]pyridine core to naturally occurring purines has driven extensive investigation into its biological activities. nih.govresearchgate.netnih.govnih.gov Beyond the primary research areas, derivatives of this scaffold are being explored for a variety of other therapeutic applications, including antioxidant, enzyme-inhibiting, and receptor-modulating effects. nih.govresearchgate.net
Antioxidant and Antiglycative Properties
The potential of imidazopyridine derivatives to combat oxidative stress and the formation of advanced glycation end products (AGEs) is an emerging area of research. AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids and are implicated in various chronic diseases. nih.gov
Research has shown that hybrid molecules combining an imidazopyridine core with benzohydrazide (B10538) can exhibit both antioxidant and antiglycative properties. nih.gov A notable example is a compound that demonstrated superior antioxidant (EC₅₀ 26.12 µM) and antiglycation (IC₅₀ 140.16 µM) activity compared to reference standards like gallic acid and rutin. nih.gov The antioxidant capacity is often linked to the presence and number of hydroxyl groups, which can donate electrons. nih.gov While much of the detailed research has focused on the related imidazo[4,5-b]pyridine scaffold, these findings suggest a promising avenue for the exploration of imidazo[4,5-c]pyridine derivatives as well. nih.govuctm.edu
Enzyme Inhibition (e.g., NAMPT, Aromatase, Metalloproteinase, Proton Pump)
The imidazo[4,5-c]pyridine scaffold has proven to be a versatile framework for designing inhibitors of various enzymes implicated in disease. nih.govresearchgate.netnih.gov
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: NAMPT is a key enzyme in the NAD salvage pathway, which is crucial for cellular metabolism and signaling. google.com Its inhibition is a promising strategy in cancer therapy, as cancer cells often have a high demand for NAD. google.com Several patents describe compounds containing the imidazo[4,5-c]pyridine core as inhibitors of NAMPT. google.comgoogle.com For instance, the compound (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide, known as FK866, inhibits NAMPT by binding to its nicotinamide-binding site, leading to NAD depletion and apoptosis in tumor cells. google.com
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of treatment for hormone-dependent breast cancer. mdpi.comacs.org Imidazopyridines, including the imidazo[4,5-c]pyridine class, have been identified as potential nonsteroidal aromatase inhibitors. nih.govresearchgate.netconsensus.app
Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing roles in physiological processes and diseases like cancer. nih.govnih.gov Analogs of Ageladine A, a natural product containing a 2-aminoimidazo[4,5-c]pyridine core, have been synthesized and evaluated for their ability to inhibit MMPs. nih.govnih.gov For example, derivatives have been tested for their inhibitory effects on MMP-2 and MMP-12. nih.govnih.gov
Proton Pump Inhibition: Proton pump inhibitors (PPIs) are widely used to reduce gastric acid production. nih.govresearchgate.net The imidazo[4,5-b]pyridine derivative Tenatoprazole is a known gastric proton pump blocker. nih.gov Research has also explored imidazo[4,5-c]pyridine derivatives for their potential to inhibit gastric acid secretion, indicating their potential utility in treating gastrointestinal disorders. google.com
Table 1: Enzyme Inhibition by Imidazo[4,5-C]pyridine Derivatives
| Enzyme Target | Biological Role | Imidazo[4,5-c]pyridine Activity | Key Findings | Citations |
|---|---|---|---|---|
| NAMPT | NAD Biosynthesis | Inhibition | Compounds identified in patents as potential inhibitors for cancer therapy. | google.comgoogle.com |
| Aromatase | Estrogen Synthesis | Inhibition | Investigated as nonsteroidal inhibitors for estrogen-dependent diseases. | nih.govresearchgate.netmdpi.comacs.org |
| MMPs | Extracellular Matrix Remodeling | Inhibition | Ageladine A analogs show inhibitory activity against MMP-2 and MMP-12. | nih.govresearchgate.netnih.gov |
| Proton Pump | Gastric Acid Secretion | Inhibition | Derivatives show potential for inhibiting gastric acid secretion. | nih.govresearchgate.netgoogle.com |
GABAA Receptor Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). researchgate.netdoi.org Its modulation is a key mechanism for sedative, anxiolytic, and anticonvulsant drugs. researchgate.net The imidazopyridine class of compounds is well-known for its interaction with GABAA receptors. nih.govresearchgate.netnih.gov
A specific example within the imidazo[4,5-c]pyridine series is Bamaluzole, which was patented by Merck as a GABAA receptor agonist for its potential anticonvulsant properties, although it was never brought to market. nih.govmdpi.com This demonstrates the potential of the imidazo[4,5-c]pyridine scaffold to yield CNS-active agents through the modulation of the GABAergic system. nih.govmdpi.com
Antihypertensive Activity
Derivatives of imidazo[4,5-c]pyridine have been extensively studied as antagonists of the angiotensin II (AT) receptor, a key target in the management of hypertension. nih.govjst.go.jpresearchgate.net
A series of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives have been developed as potent and selective non-peptide angiotensin II receptor antagonists. nih.gov One of the most potent compounds from this series, 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide), demonstrated superior in vitro activity compared to L-158,809 and was more potent than losartan (B1675146) in reducing blood pressure in spontaneously hypertensive rats when administered intravenously. nih.gov Further studies on related derivatives, including 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine analogs, have also confirmed their potential as antihypertensive agents. google.com QSAR studies have suggested that substitutions with less bulky, more electronegative groups on the imidazo[4,5-c]pyridine ring are favorable for antihypertensive activity. researchgate.net
Table 2: Antihypertensive Activity of Imidazo[4,5-C]pyridine Derivatives
| Compound Series | Mechanism of Action | Key Findings | Citations |
|---|---|---|---|
| 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines | Angiotensin II Receptor Antagonism | Potent in vitro and in vivo activity; some derivatives superior to losartan. | nih.govresearchgate.net |
| 6-aryl-imidazo[4,5-c]pyridines | Angiotensin II Receptor Antagonism | Some derivatives showed 4-fold higher in vitro potency than DuP 753, but weak oral activity. | jst.go.jp |
| 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridines | Antihypertensive | Patented for the treatment of hypertension. | google.com |
pH Sensing Applications
The fluorescent properties of heterocyclic compounds make them attractive for the development of chemical sensors. nih.govtandfonline.com The imidazopyridine family, due to its structural characteristics, has been explored for applications in sensing, including the detection of pH changes. nih.govresearchgate.net
While much of the specific research on pH sensing has utilized the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine isomers, the fundamental photophysical properties are shared across the imidazopyridine class. nih.govresearchgate.netresearchgate.net These compounds can exhibit changes in their fluorescence emission in response to varying pH levels, making them potential probes for acidic or basic environments. nih.govresearchgate.net The development of imidazo[4,5-c]pyridine-based pH sensors remains a potential area for future research, building on the knowledge gained from related scaffolds.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 7 Methoxy 1h Imidazo 4,5 C Pyridine Analogs
Correlating Substituent Effects and Conformational Features with Biological Efficacy
The biological efficacy of 7-Methoxy-1H-imidazo[4,5-C]pyridine analogs is intricately linked to their chemical structure, including the electronic effects of substituents and their spatial arrangement. Structure-Activity Relationship (SAR) studies are pivotal in dissecting these connections to enhance the therapeutic potential of this class of compounds.
Influence of Methoxy (B1213986) Groups and Other Electron-Rich Substituents
Furthermore, studies on other heterocyclic systems have shown that electron-donating groups can enhance basicity and metal coordination, suggesting a potential role in modulating metalloenzymes. mdpi.com The strategic placement of these substituents is crucial, as their position can dictate the specific interactions with target proteins.
Positional Isomerism and its Impact on Activity
Positional isomerism is a critical factor governing the biological activity of imidazo[4,5-c]pyridine derivatives. The specific location of substituents on the fused ring system can dramatically alter a compound's pharmacological profile. nih.gov For example, the isomeric forms of imidazopyridine, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine, can exhibit distinct biological activities due to their different spatial arrangements of nitrogen atoms, which can affect their ability to interact with biomolecules. mdpi.com
The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in different monoalkylated and polyalkylated products, each with potentially different biological activities. mdpi.comnih.gov This underscores the importance of controlling regiochemistry during synthesis to obtain the desired biologically active isomer. For instance, in a study on imidazo[4,5-b]pyridine derivatives, alkylation could occur at the N3 and N4 positions, leading to regioisomers with differing antimicrobial activities. mdpi.com
Impact of Side Chains and Heterocyclic Moieties on Pharmacological Profiles
The pharmacological profiles of 7-Methoxy-1H-imidazo[4,5-C]pyridine analogs can be extensively modified by introducing diverse side chains and heterocyclic moieties. These additions can influence a compound's potency, selectivity, and pharmacokinetic properties.
For example, in the development of antiproliferative agents, the addition of a 2-imidazolinyl moiety to a tetracyclic triaza-benzo[c]fluorene core, derived from an imidazo[4,5-b]pyridine, resulted in potent activity. mdpi.comnih.gov These compounds were found to intercalate into DNA. epa.gov Similarly, in the pursuit of antitubercular agents, the incorporation of various substituted aromatic aldehydes at the 2-position of a 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine scaffold led to potent inhibitors of Mycobacterium tuberculosis. nih.gov
The nature of the substituent on a phenyl ring attached to the imidazo[4,5-c]pyridine core can also be critical. For instance, in a series of antiviral compounds, the presence of large substituents on a benzyl (B1604629) group attached to the core was associated with a reduction in activity against Bovine Viral Diarrhea Virus (BVDV). nih.govmdpi.com
Elucidating Mechanistic Principles of Action through SAR
By systematically altering the structure of 7-Methoxy-1H-imidazo[4,5-C]pyridine analogs and observing the corresponding changes in biological activity, SAR studies provide crucial insights into their mechanisms of action at the molecular level.
Target Identification and Validation (e.g., MmpL3, DprE1, SFKs, tubulin, RNA-dependent RNA polymerase)
SAR studies have been instrumental in identifying and validating the molecular targets of imidazo[4,5-c]pyridine derivatives. For instance, certain analogs have been identified as potent inhibitors of MmpL3 (mycobacterial membrane protein Large 3), a crucial transporter of mycolic acids in Mycobacterium tuberculosis. mdpi.comnih.gov This inhibition disrupts the formation of the mycobacterial cell wall. nih.gov
Another key target in tuberculosis is DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme involved in the synthesis of the arabinogalactan (B145846) layer of the cell wall. mdpi.comnewtbdrugs.org Several imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against DprE1. nih.govmdpi.com
In the realm of oncology, imidazo[4,5-c]pyridin-2-one derivatives have been designed as inhibitors of Src family kinases (SFKs) , which are often dysregulated in cancers like glioblastoma. nih.gov Furthermore, some imidazopyridine derivatives have demonstrated the ability to inhibit tubulin polymerization, a well-established anticancer mechanism.
For antiviral applications, imidazo[4,5-c]pyridine derivatives have been shown to target RNA-dependent RNA polymerase (RdRp) , an essential enzyme for the replication of many RNA viruses. nih.govmdpi.com
Molecular Interactions Governing Biological Response
SAR studies, often in conjunction with molecular modeling, have shed light on the specific molecular interactions that underpin the biological activity of 7-Methoxy-1H-imidazo[4,5-C]pyridine analogs. These interactions often involve hydrogen bonds and hydrophobic interactions with the target protein.
In the case of SFK inhibitors, the imidazo[4,5-c]pyridin-2-one scaffold was designed to interact with the hinge region of the kinase. nih.gov Molecular dynamics simulations revealed that the most active compounds form key interactions within the ATP binding site of SFKs. nih.gov
For MmpL3 inhibitors, docking studies have shown that pyridine-2-methylamine derivatives can bind to the active pocket of MmpL3. nih.gov For example, the nitrogen atom of a dimethylamino group can form a hydrogen bond with an aspartate residue (D645), and the pyridine-2-methylamine core can engage in π-π stacking with a tyrosine residue (Y646). nih.gov
In the context of neuropeptide S receptor antagonists, the 2-methylimidazopyridinium core and a thiophosphorus moiety were found to be crucial for activity, with elimination of the 2-methyl group or replacement of the sulfur atom leading to a significant reduction or abolishment of antagonist activity. nih.gov
These detailed insights into molecular interactions are invaluable for the rational design of more potent and selective therapeutic agents based on the imidazo[4,5-c]pyridine scaffold.
Interactive Data Table: SAR of Imidazo[4,5-c]pyridine Analogs
| Compound Series | Target | Key Structural Features for Activity | Inactive/Less Active Modifications | Reference |
| Imidazo[4,5-c]pyridin-2-ones | SFKs | Imidazo[4,5-c]pyridin-2-one core, specific polar and nonpolar groups at N1 and N3 of the imidazolone (B8795221) ring. | Replacement of pyrimidine (B1678525) with pyridine (B92270) in the hinge-binding region. | nih.gov |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | DprE1 | Various substituted aromatic aldehydes at the 2-position. | Not specified. | nih.gov |
| Imidazo[4,5-c]pyridines | BVDV RdRp | Interaction with viral RNA-dependent RNA polymerase. | Fluorine atom on the phenyl ring at the 2-position; large substituents on the benzyl group. | nih.govmdpi.com |
| Phosphorothioyl-containing imidazopyridiniums | Neuropeptide S Receptor | 2-methylimidazopyridium core, phosphorothioyl moiety. | Elimination of the 2-methyl substituent; replacement of sulfur with oxygen in the thiophosphoryl group. | nih.gov |
Future Directions and Emerging Research Perspectives for 7 Methoxy 1h Imidazo 4,5 C Pyridine
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of the imidazo[4,5-c]pyridine core has traditionally been achieved through the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids or their equivalents, or via condensation with aldehydes under oxidative conditions. nih.govnih.gov While effective, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes.
Emerging strategies aim to improve upon these foundational methods by incorporating principles of green chemistry and modern synthetic technologies. For instance, microwave-assisted organic synthesis (MAOS) has been successfully employed to produce imidazo[4,5-c]pyridines, offering advantages such as reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.goveurjchem.comscispace.com One developed protocol utilizes microwave irradiation for the cyclization of substituted 3,4-diaminopyridine with carboxylic acids in the presence of DBU mediated by T3P (propylphosphonic anhydride). nih.gov
Further advancements include the use of novel catalytic systems. Ytterbium triflate has been reported as an effective catalyst for the condensation of 3,4-diaminopyridine with triethyl orthoformate, demonstrating high compatibility with numerous functional groups and yielding the desired products in good to excellent yields. nih.govmdpi.com The development of solid-phase synthesis methodologies also presents a promising avenue for creating libraries of trisubstituted imidazo[4,5-c]pyridines. acs.org This approach, starting from a key building block like 2,4-dichloro-3-nitropyridine, allows for systematic variation of substituents and simplifies purification processes. acs.org
Looking ahead, the development of electrochemical methods, which can proceed without external oxidants and in more environmentally benign solvents like ethanol, represents a frontier in sustainable synthesis for related heterocyclic systems and could be adapted for imidazo[4,5-c]pyridines. rsc.org The exploration of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which has been optimized for the synthesis of substituted imidazo[4,5-b]pyridines, could be extended to the imidazo[4,5-c] scaffold to allow for the introduction of diverse aryl and heteroaryl moieties at specific positions, a critical step in building structure-activity relationships (SAR). nih.govmdpi.com
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have shown activity against a range of biological targets, suggesting broad therapeutic potential. Future research on 7-Methoxy-1H-imidazo[4,5-C]pyridine will likely focus on optimizing its structure to achieve high potency and selectivity against these and other emerging targets.
Oncology: A significant area of investigation is in cancer therapy. Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases (SFKs) , which are compelling targets for the treatment of glioblastoma multiforme (GBM), the most aggressive form of brain cancer. nih.gov Another key target is DNA-dependent protein kinase (DNA-PK) , where imidazo[4,5-c]pyridine-2-one inhibitors act as radiosensitizers, enhancing the efficacy of radiation therapy in cancer cells. nih.gov The scaffold has also been investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair, with some derivatives showing potent activity. nih.gov
Autoimmune and Inflammatory Disorders: The enzyme cathepsin S , a cysteine protease involved in immune responses, is another validated target. mdpi.com Analogues such as 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective cathepsin S inhibitors, making this a promising avenue for the treatment of autoimmune diseases. nih.gov
Infectious Diseases: The imidazo[4,5-c]pyridine core has demonstrated potential in combating infectious agents. Derivatives have shown antimicrobial activity, with Glucosamine-6-phosphate (GlcN-6-P) synthase proposed as a potential molecular target for antifungal applications. nih.govnih.gov Studies have also reported activity against Mycobacterium tuberculosis, indicating a role in developing new antimycobacterial agents. rsc.org Furthermore, antiviral activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, was achieved by targeting the viral RNA-dependent RNA polymerase . nih.gov
The diverse range of targets highlights the versatility of the imidazo[4,5-c]pyridine scaffold. The 7-methoxy substituent can be leveraged to modulate interactions within the target's binding site, potentially enhancing selectivity and potency.
Table 1: Investigated Biological Targets for Imidazo[4,5-c]pyridine Derivatives
| Target Class | Specific Target | Therapeutic Area | Relevant Derivatives | Citations |
|---|---|---|---|---|
| Kinase | Src Family Kinases (SFKs) | Oncology (Glioblastoma) | Imidazo[4,5-c]pyridin-2-ones | nih.gov |
| Kinase | DNA-Dependent Protein Kinase (DNA-PK) | Oncology (Radiosensitizer) | 6-Anilino Imidazo[4,5-c]pyridin-2-ones | nih.gov |
| DNA Repair Enzyme | Poly(ADP-ribose) Polymerase (PARP) | Oncology | Imidazo[4,5-c]pyridines | nih.gov |
| Cysteine Protease | Cathepsin S | Autoimmune Disorders | 1H-imidazo[4,5-c]pyridine-4-carbonitriles | nih.govnih.gov |
| Viral Polymerase | RNA-dependent RNA polymerase | Antiviral (BVDV) | Substituted Imidazo[4,5-c]pyridines | nih.gov |
| Bacterial/Fungal Enzyme | Glucosamine-6-phosphate synthase | Antimicrobial | Polyfunctional Imidazo[4,5-c]pyridines | nih.govnih.gov |
| - | Mycobacterium tuberculosis | Antimycobacterial | Imidazo[4,5-c]pyridine amides/ureas | rsc.org |
Advanced Computational Approaches in Rational Drug Discovery and Design
Computational methods are indispensable tools for accelerating the drug discovery process. For 7-Methoxy-1H-imidazo[4,5-C]pyridine and its analogues, these approaches can provide deep insights into drug-target interactions, guide synthetic efforts, and predict pharmacokinetic properties, thereby saving time and resources.
Molecular Docking and Dynamics: Molecular docking studies have been successfully applied to understand the binding modes of imidazo[4,5-c]pyridine derivatives with their targets. For instance, docking simulations of antimicrobial derivatives with GlcN-6-P synthase have helped elucidate key interactions within the enzyme's active site. nih.gov Similarly, molecular dynamics (MD) simulations have revealed the binding patterns of imidazo[4,5-c]pyridin-2-one inhibitors in the ATP binding site of SFKs, confirming that the heterocyclic core can form essential hydrogen bonds with the hinge region of the kinase. nih.gov Future studies on 7-Methoxy-1H-imidazo[4,5-C]pyridine will utilize these techniques to predict how the 7-methoxy group influences binding affinity and selectivity for new and existing targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful method for correlating chemical structure with biological activity. While specific QSAR studies for the imidazo[4,5-c] isomer are emerging, methodologies applied to the related imidazo[4,5-b] scaffold, such as Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Back-Propagation Artificial Neural Network (BP-ANN), can be readily adapted. benthamdirect.com These models can predict the anticancer potency of new derivatives and identify the most relevant molecular descriptors, guiding the design of compounds with enhanced activity.
In Silico ADME Prediction: Early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development. Computational tools like ADMETlab can be used to evaluate the drug-likeness of newly synthesized imidazo[4,5-c]pyridine derivatives. nih.gov For inhibitors targeting the central nervous system (CNS), such as those for glioblastoma, ADME prediction is used to design compounds that meet the stringent criteria for blood-brain barrier penetration. nih.gov
Strategies for Overcoming Biological Barriers in Preclinical Development
A promising drug candidate must not only be potent and selective but also possess favorable pharmacokinetic properties to be effective in vivo. Overcoming biological barriers such as poor solubility, rapid metabolism, low permeability, and undesired tissue distribution is a critical challenge in preclinical development.
A key strategy for imidazo[4,5-c]pyridine derivatives involves the fine-tuning of physicochemical properties. A clear example of this is the optimization of basic nitrogen pKa in cathepsin S inhibitors based on the 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold. nih.gov Researchers demonstrated that by adjusting the pKa of the basic nitrogen to a range of 6-8, they could prevent undesired sequestration of the compounds in the spleen, a phenomenon known as lysosomotropism, while maintaining excellent cellular activity. nih.gov This work provides a powerful template for mitigating off-target tissue accumulation by modulating the ionization state of the molecule.
Furthermore, strategies successfully employed for the closely related imidazo[4,5-b]pyridine scaffold can inform the development of 7-Methoxy-1H-imidazo[4,5-C]pyridine. For example, lead optimization of imidazo[4,5-b]pyridine-based kinase inhibitors involved the incorporation of solubilizing groups to refine physicochemical properties. nih.gov This approach led to the identification of orally bioavailable candidates with improved metabolic stability and permeability. nih.govacs.org For 7-Methoxy-1H-imidazo[4,5-C]pyridine, the methoxy (B1213986) group itself influences properties like lipophilicity and hydrogen bonding capacity, and further modifications on the scaffold can be guided by these principles to enhance oral bioavailability and achieve a desirable pharmacokinetic profile for clinical translation.
Q & A
Q. What are common synthetic routes for 7-Methoxy-1H-imidazo[4,5-C]pyridine and related derivatives?
Methodological Answer: Synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions or functionalization of preformed heterocyclic cores. Key approaches include:
- Phase Transfer Catalysis (PTC): Reacting halogenated pyridine diamines (e.g., 5-bromopyridine-2,3-diamine) with aldehydes (e.g., benzaldehyde) under PTC conditions using solvents like DMF and catalysts such as p-toluenesulfonic acid .
- Organometallic Coupling: Utilizing zinc-amine bases to react with 3H-imidazo[4,5-c]pyridine derivatives, enabling regioselective halogenation or methoxylation at specific positions .
- Cyclization with Orthoesters: Ethyl orthoformate in acidic conditions (e.g., concentrated HCl) can cyclize amino-chloropyridine intermediates to form the imidazo[4,5-c]pyridine scaffold .
Q. How can spectroscopic techniques (IR, Raman, XRD) characterize imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks. For example, 1H-imidazo[4,5-c]pyridine crystallizes in the orthorhombic space group Fdd2 with hydrogen-bonded chains along the [1 0 -3] direction, critical for stability analysis .
- IR/Raman Spectroscopy: Identifies vibrational modes unique to the imidazopyridine skeleton. DFT calculations (B3LYP/6-311G(2d,2p)) align with experimental spectra to assign peaks, such as N-H stretching (~3400 cm⁻¹) and ring deformation modes (~600 cm⁻¹) .
Q. What challenges arise in optimizing reaction yields for methoxy-substituted imidazopyridines?
Methodological Answer:
- Regioselectivity: Competing reactions at N1 vs. N3 positions require careful control of base strength and temperature. For example, sodium methoxide in refluxing propanol selectively displaces chloro groups without over-functionalization .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Phase-transfer catalysts mitigate this by stabilizing reactive species .
Advanced Research Questions
Q. How do DFT calculations resolve contradictions between experimental and theoretical vibrational spectra?
Methodological Answer: Discrepancies in vibrational assignments (e.g., N-H vs. C-H bending) are addressed by:
- Potential Energy Distribution (PED): Quantifying contributions of internal coordinates to each normal mode. For 4-methyl-triazolo[4,5-c]pyridine, PED analysis at B3LYP/6-31G(d,p) showed >80% contribution from ring vibrations in the 1500–1600 cm⁻¹ range .
- Hydrogen Bonding Corrections: Adjusting DFT parameters to account for intermolecular H-bonds observed in XRD (e.g., N-H···N interactions in dimeric forms), which red-shift experimental IR peaks by ~50 cm⁻¹ .
Q. What strategies enable regioselective methoxylation of imidazo[4,5-c]pyridine?
Methodological Answer:
- Directed Metalation: Using organozinc reagents (e.g., Rieke zinc) to deprotonate specific N-H sites, followed by quenching with methoxy electrophiles. This method avoids competing ring-opening reactions .
- Protection/Deprotection: Temporarily blocking reactive positions with tert-butoxycarbonyl (Boc) groups allows methoxy introduction at the 7-position. Subsequent acidic cleavage restores the native structure .
Q. How do hydrogen-bonding patterns in crystal structures influence reactivity?
Methodological Answer:
- Stabilization of Tautomers: XRD reveals that 1H-imidazo[4,5-c]pyridine forms dimeric chains via N-H···N bonds, favoring the 1H-tautomer over 3H-forms. This impacts proton transfer kinetics in catalytic applications .
- Solvent Interactions: Disordered solvent molecules in the crystal lattice (e.g., water or ethanol) can stabilize metastable conformers, altering reactivity in subsequent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
